molecular formula C7H15NO3S B13996740 (1-Methylpyrrolidin-2-yl)methyl methanesulfonate

(1-Methylpyrrolidin-2-yl)methyl methanesulfonate

Cat. No.: B13996740
M. Wt: 193.27 g/mol
InChI Key: OWHLBMIKCGVFPT-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H15NO3S. It is known for its role as a precursor in various chemical reactions and its applications in different scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate typically involves the reaction of 1-Methyl-2-pyrrolidinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form 1-Methyl-2-pyrrolidinemethanol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: 1-Methyl-2-pyrrolidinecarboxylic acid.

    Reduction: 1-Methyl-2-pyrrolidinemethanol.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate can be compared with other similar compounds such as:

    1-Methyl-2-pyrrolidinemethanol: Lacks the methanesulfonate group, making it less reactive in substitution reactions.

    2-Pyrrolidinemethanol: Lacks the methyl group on the pyrrolidine ring, affecting its steric and electronic properties.

    1-Methyl-2-pyrrolidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, altering its reactivity and solubility.

The uniqueness of 1-Methyl-2-pyrrolidinemethanol 2-methanesulfonate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H15NO3S/c1-8-5-3-4-7(8)6-11-12(2,9)10/h7H,3-6H2,1-2H3

InChI Key

OWHLBMIKCGVFPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1COS(=O)(=O)C

Origin of Product

United States

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